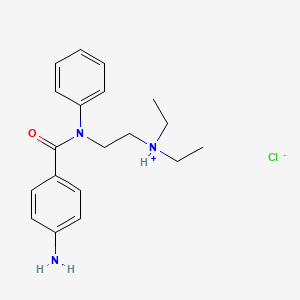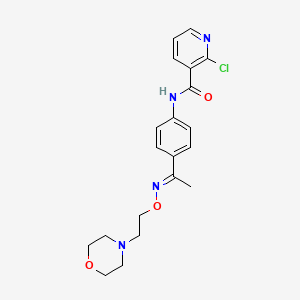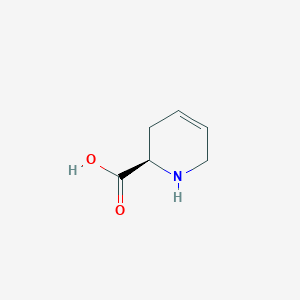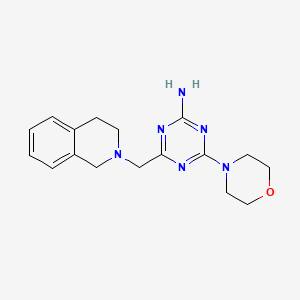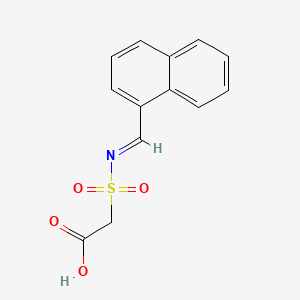
(((Naphthylmethylene)amino)sulphonyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((Naphthylmethylene)amino)sulphonyl)acetic acid is an organic compound with the molecular formula C13H11NO4S It is characterized by the presence of a naphthyl group, a methylene bridge, an amino group, a sulphonyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (((Naphthylmethylene)amino)sulphonyl)acetic acid typically involves the following steps:
Formation of the Naphthylmethylene Intermediate: This step involves the reaction of naphthalene with formaldehyde to form a naphthylmethylene intermediate.
Amination: The naphthylmethylene intermediate is then reacted with ammonia or an amine to introduce the amino group.
Sulphonylation: The resulting compound is sulphonylated using a sulfonyl chloride reagent to introduce the sulphonyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(((Naphthylmethylene)amino)sulphonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulphonyl group.
Wissenschaftliche Forschungsanwendungen
(((Naphthylmethylene)amino)sulphonyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (((Naphthylmethylene)amino)sulphonyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The sulphonyl group is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (((Phenylmethylene)amino)sulphonyl)acetic acid
- (((Benzylmethylene)amino)sulphonyl)acetic acid
- (((Toluylmethylene)amino)sulphonyl)acetic acid
Uniqueness
(((Naphthylmethylene)amino)sulphonyl)acetic acid is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of biochemical probes and therapeutic agents.
Eigenschaften
CAS-Nummer |
28965-79-9 |
|---|---|
Molekularformel |
C13H11NO4S |
Molekulargewicht |
277.30 g/mol |
IUPAC-Name |
2-[(E)-naphthalen-1-ylmethylideneamino]sulfonylacetic acid |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)9-19(17,18)14-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,15,16)/b14-8+ |
InChI-Schlüssel |
JZKYSWRJGPWVDK-RIYZIHGNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/S(=O)(=O)CC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NS(=O)(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




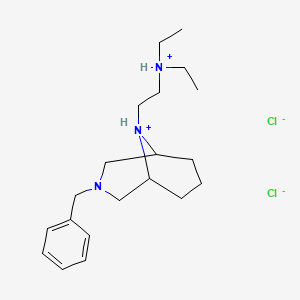

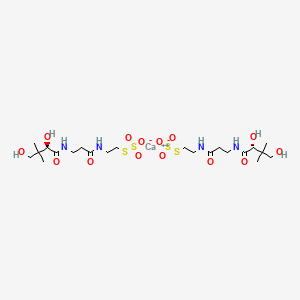


![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
